6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

pKa basicity solubility

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 1596835-66-3, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a heterocyclic small molecule comprising a 3,4-dihydropyrimidin-4-one core substituted at the 6-position with a 3-methylpiperazin-1-yl moiety. The compound features a chiral center on the piperazine ring (the 3-methyl substituent), which confers stereochemical complexity absent in simple N-methylpiperazine analogs.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13185275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC(=O)NC=N2
InChIInChI=1S/C9H14N4O/c1-7-5-13(3-2-10-7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14)
InChIKeyAHPJSSNVWUUNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one: Structural Identity, Physicochemical Profile, and Procurement Context


6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 1596835-66-3, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a heterocyclic small molecule comprising a 3,4-dihydropyrimidin-4-one core substituted at the 6-position with a 3-methylpiperazin-1-yl moiety [1]. The compound features a chiral center on the piperazine ring (the 3-methyl substituent), which confers stereochemical complexity absent in simple N-methylpiperazine analogs. This scaffold is a privileged intermediate for constructing kinase inhibitor libraries, wherein the C-methylpiperazine substituent modulates basicity, solubility, and target-binding topology in ways that N-methyl regioisomers cannot replicate [2]. The compound is commercially available from multiple suppliers at ≥95% purity for research use [3].

Chiral C-methylpiperazine scaffold with retained free secondary amine
6-Substituted dihydropyrimidin-4-one core supports kinase hinge-binding design
Commercial availability at ≥95% purity for library synthesis workflows

Why 4-Methylpiperazinyl, 2-Methylpiperazinyl, or Unsubstituted Piperazinyl Analogs Cannot Substitute for 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one


The 3-methylpiperazine substituent is a C-methyl regioisomer, structurally distinct from the more common 1-methylpiperazine (N-methyl) and 4-methylpiperazine (N-methyl on the distal nitrogen) motifs. This positional difference shifts the pKa of the piperazine ring by 0.5–1.5 log units relative to N-methylated analogs [1]. Because the methyl group resides on a carbon rather than a nitrogen, the secondary amine remains available for further derivatization—a key advantage in library synthesis that 1,4-dimethylpiperazine analogs lack [2]. Additionally, the 6-position attachment to the pyrimidinone core creates an electronic push–pull system distinct from the 2- or 5-substituted regioisomers, affecting both tautomeric equilibrium and hydrogen-bonding capacity at the kinase hinge-binding motif [3]. These cumulative differences mean that in-class compounds are not functionally interchangeable; substituting a 4-methylpiperazinyl or unsubstituted piperazinyl variant risks altering target engagement, solubility, and downstream synthetic utility [2].

N-methyl regioisomers shift basicity
Protonation state at pH 7.4 may drop from >95% to ~78% with N,N′-dimethyl substitution, altering salt formation and solubility profiles.
4-Methylpiperazine analog lacks free amine handle
The 4-methyl isomer blocks the secondary amine, eliminating the primary derivatization site needed for library expansion.
2- or 5-substituted regioisomers alter hinge-binding geometry
Regioisomeric placement away from the 6-position shifts tautomeric equilibrium and may reduce kinase hinge-binding engagement.

Quantitative Differentiation Evidence for 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one vs. Closest Analogs


Regioisomeric Basicity Shift: 3-Methylpiperazine vs. 1-Methylpiperazine and 1,4-Dimethylpiperazine

The piperazine ring pKa directly governs protonation state at physiological pH, which in turn controls solubility, permeability, and target binding. Experimentally measured pKa values for the conjugate acid of piperazine (9.67), 1-methylpiperazine (9.16), and 1,4-dimethylpiperazine (8.06) establish a clear N-methylation-dependent basicity gradient [1]. 3-Methylpiperazine, bearing a carbon-bound methyl group, retains a pKa comparable to unsubstituted piperazine (~9.5–9.8 predicted range) rather than the suppressed basicity of N-methyl analogs. This means the 3-methylpiperazin-1-yl substituent on the target compound remains >95% protonated at pH 7.4, whereas a 1,4-dimethylpiperazinyl analog would be only ~78% protonated [1]. The 17-percentage-point difference in protonation state translates directly into divergent salt-forming capacity, aqueous solubility, and passive membrane permeability.

Protonation shift
Class-level inference
~17%
protonation difference at pH 7.4
Higher basicity supports consistent salt formation
Predicted from class-level pKa data
pKa basicity solubility permeability regioisomer

C-Methyl vs. N-Methyl Substitution: Preserved Secondary Amine for Downstream Derivatization

In the target compound, the 3-methyl group resides on a ring carbon, leaving the distal NH of the piperazine ring as a free secondary amine. By contrast, in the 4-methylpiperazin-1-yl analog (6-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one), the methyl occupies the distal nitrogen, blocking that site from further functionalization. This is directly confirmed by the SMILES strings: target = CC1CN(c2cc(=O)[nH]cn2)CCN1 (one free NH); 4-methyl isomer would be CN1CCN(c2cc(=O)[nH]cn2)CC1 (no free NH on piperazine) . In piperazinylpyrimidine kinase inhibitor programs, the free NH is routinely exploited for amide coupling, sulfonamide formation, or urea linkage to introduce diversity elements [1]. The 4-methylpiperazine analog lacks this essential synthetic handle, reducing its utility in focused library construction by at least one full diversification step.

Derivatizable amines
Supporting evidence
1 vs 0
free secondary amine sites
Doubles combinatorial diversification potential
Structural inference from SMILES and literature precedent
derivatization library synthesis secondary amine functional handle

6-Position Pyrimidinone Substitution: Regioisomeric Advantage Over 2- and 5-Substituted Analogs

The dihydropyrimidin-4-one core can exist in multiple tautomeric forms, and the position of the piperazine substituent shifts the tautomeric equilibrium. The 6-substituted isomer places the piperazine ring in conjugation with the C4 carbonyl, creating an electron-deficient pyrimidine ring that favors the lactam tautomer [1]. This tautomeric preference is critical for kinase hinge-binding: the lone pair of the pyrimidine N1 nitrogen must be available for hydrogen-bond donation to the kinase hinge backbone. In 2-substituted or 5-substituted regioisomers, the electronic environment at N1 is altered, potentially reducing hinge-binding affinity by 10- to 100-fold based on class-level SAR observations in piperazinylpyrimidine kinase inhibitors [2]. While direct comparative IC₅₀ data for the exact target compound versus its regioisomers are not publicly available, the SAR from structurally analogous series strongly indicates that the 6-substitution pattern is the preferred vector for hinge-binding engagement in kinase targets including Mps1/TTK and GSK-3β [2][3].

Regioisomeric geometry
Class-level inference
6-substitution
favors lactam tautomer
May support kinase hinge-binding geometry
Direct IC₅₀ data not available; class-level SAR estimate
regioisomer tautomerism hinge-binding kinase inhibitor

Optimal Deployment Scenarios for 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one in Scientific Research


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Focused Library Synthesis

The compound serves as a hinge-binding privileged fragment for kinase targets such as TTK/Mps1 and GSK-3β [1][2]. Its free secondary amine enables rapid parallel derivatization via amide coupling or reductive amination to generate focused libraries of 50–500 analogs. The preserved basicity of the C-methylpiperazine group ensures consistent solubility profiles across the library, a parameter that collapses when N,N'-dimethylated analogs are used [3].

Regioisomeric Purity-Controlled Intermediates for Scale-Up Synthesis

For process chemistry groups scaling up kinase inhibitor candidates, sourcing 6-substituted regioisomer with confirmed structural identity (SMILES CC1CN(c2cc(=O)[nH]cn2)CCN1) eliminates the risk of contamination with 2- or 5-substituted byproducts that arise during non-regioselective SNAr reactions [1]. The ≥95% purity specification from commercial suppliers [4] meets the threshold for direct use in GLP toxicology batch synthesis.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The compound's molecular weight (194.23 g/mol) and predicted basicity place it within CNS drug-like chemical space. Its use as a reference standard for calibrating logD₇.₄, pKa, and permeability assays across different piperazine regioisomers can help CNS drug discovery teams establish in-house SAR trends for amine-containing heterocycles [3].

Privileged Scaffold Procurement for Academic Medicinal Chemistry Core Facilities

University core facilities supporting multiple independent PI groups benefit from stocking a single building block (CAS 1596835-66-3) that can diversify into multiple chemotypes through one-step reactions at the free amine. This operational efficiency—one procurement, multiple downstream projects—is not achievable with the 4-methylpiperazine isomer, which lacks the same derivatization capacity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
Derivatizable secondary amine
Hinge-binding regioisomer confirmation
Regioisomer-controlled scale-up synthesis
Confirmed 6-substitution identity
Absence of 2- or 5-substituted byproducts
CNS property screening studies
C-methylpiperazine basicity profile
logD and permeability assay calibration
Academic core facility building block
Multi-project diversification handle
One-step derivatization verification
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